molecular formula C8H6F4OS B1462330 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene CAS No. 1803582-26-4

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B1462330
CAS No.: 1803582-26-4
M. Wt: 226.19 g/mol
InChI Key: QDAFHCNRIJJNAS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene (CAS: 1803582-26-4) is a fluorinated aromatic compound with the molecular formula C₈H₆F₄OS and a molecular weight of 226.19 g/mol . Its structure features a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 1 and a difluoromethylsulfanyl (-SCF₂H) group at position 2. This compound is a liquid at room temperature and is primarily utilized in chemical research, though its specific applications remain understudied . The presence of two fluorine-rich substituents enhances its lipophilicity and metabolic stability, traits common in fluorinated pharmaceuticals .

Properties

IUPAC Name

1-(difluoromethoxy)-2-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAFHCNRIJJNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential
The structural features of 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene suggest potential applications in drug development. The presence of difluoromethoxy and difluoromethyl groups can enhance the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through modulation of signaling pathways related to cell survival .
  • Antimicrobial Properties : Research on related sulfanyl compounds has shown promising antibacterial and antifungal activities. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Materials Science

Synthesis of Functional Materials
The unique chemical structure allows for the incorporation of this compound into polymer matrices or as a building block for novel materials.

  • Fluorinated Polymers : The difluoro groups can impart desirable properties such as increased thermal stability and chemical resistance. This compound could be utilized in creating advanced coatings or membranes with enhanced performance characteristics.

Environmental Applications

Environmental Monitoring
The distinct chemical signature of this compound can be leveraged for environmental monitoring purposes.

  • Detection of Contaminants : Its stability and reactivity may allow it to serve as a tracer or marker in environmental studies, particularly in assessing the presence of pollutants in water sources.

Case Study 1: Anticancer Activity

A study investigated the effects of difluorinated compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, suggesting a potential pathway for drug development targeting specific cancer types .

Case Study 2: Antimicrobial Properties

Research focusing on sulfanyl derivatives demonstrated that certain compounds showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents from derivatives of this compound .

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene exerts its effects is primarily through its interaction with molecular targets via its fluorinated groups. These interactions often involve the formation of strong hydrogen bonds and van der Waals forces, which can influence the compound’s binding affinity and specificity for target molecules. The pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Difluoromethylsulfanyl Substituents

2-({4-[(Difluoromethyl)Sulfanyl]Phenyl}Amino)Benzoic Acid
  • Structure : Features a difluoromethylsulfanyl group linked to a benzoic acid scaffold.
  • Key Differences: The carboxylic acid group introduces polarity, increasing water solubility compared to the non-polar benzene core of the target compound.
  • Biological Activity : Demonstrates antibacterial properties against pathogenic bacteria, as shown in LC-MS studies .
1-[(Difluoromethyl)Sulfanyl]-4-Isothiocyanatobenzene (CAS: 189281-93-4)
  • Structure : Contains an isothiocyanate (-N=C=S) group at position 4, replacing the difluoromethoxy group.
  • Reactivity : The isothiocyanate group is highly reactive, enabling conjugation with biomolecules (e.g., proteins), unlike the chemically stable difluoromethoxy group .
  • Applications : Likely used in biochemical probes or covalent inhibitors, diverging from the target compound’s undetermined applications .

Chloro-Substituted Benzene Derivatives with Sulfanylmethyl Groups

1-Chloro-2-[(3,5-Difluorophenyl)Sulfanylmethyl]Benzene (CAS: 259132-16-6)
  • Structure : A chloro-substituted benzene with a sulfanylmethyl (-SCH₂-) bridge to a 3,5-difluorophenyl group.
  • Key Differences : The sulfanylmethyl linker increases flexibility, while the target compound’s direct sulfanyl substitution restricts conformational mobility.
  • Physicochemical Properties : Higher molecular weight (C₁₃H₉ClF₂S , 270.72 g/mol) and solid state at room temperature contrast with the target’s liquid state .

Tert-Butylsulfanyl Derivatives

1-{[(1,1-Dimethylethyl)Sulfanyl]Methyl}-4-Methoxy-2-(1-Phenylethenyl)Benzene (Compound 5h)
  • Structure : A tert-butylsulfanyl (-S-C(CH₃)₃) group replaces the difluoromethylsulfanyl group.
  • Steric Effects : The bulky tert-butyl group hinders aromatic ring rotation, whereas the compact difluoromethyl group minimizes steric interference .
  • Stability : Tert-butyl groups are oxidation-resistant, whereas sulfanyl groups (-S-) in the target compound may oxidize to sulfones (-SO₂-) under harsh conditions .

Sulfone Derivatives

1-(4-Bromophenylsulfonyl)-2-Methylnaphtho[2,1-b]Furan
  • Structure : A sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) group.
  • Reactivity : Sulfones are chemically inert compared to sulfanyl groups, which can participate in redox reactions .
  • Applications : Sulfones are common in agrochemicals and polymers, whereas sulfanyl-containing compounds like the target are explored in drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Log P (Predicted)
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene C₈H₆F₄OS 226.19 -OCF₂H, -SCF₂H Liquid ~2.5*
2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)benzoic acid C₁₄H₁₀F₂NO₂S 309.30 -SCF₂H, -COOH Solid ~1.8
1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene C₈H₅F₂NS₂ 217.26 -SCF₂H, -N=C=S Liquid ~2.7
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene C₁₃H₉ClF₂S 270.72 -Cl, -SCH₂(C₆H₃F₂) Solid ~3.2

*Estimated using fluorine’s contribution to lipophilicity .

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Key Properties Influenced
Difluoromethoxy (-OCF₂H) Target compound Enhanced metabolic stability, electron-withdrawing effects
Sulfanyl (-S-) Target compound Susceptible to oxidation, moderate reactivity
Isothiocyanate (-N=C=S) 1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene High reactivity for bioconjugation
Sulfonyl (-SO₂-) 1-(4-Bromophenylsulfonyl)-... Chemical inertness, thermal stability

Biological Activity

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene, also known by its CAS number 1803582-26-4, is a fluorinated organic compound with potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a benzene ring substituted with a difluoromethoxy group and a difluoromethyl sulfanyl group. Its unique structure contributes to its biological activity and interaction with various molecular targets.

Table 1: Chemical Structure

ComponentStructure
Benzene RingC6H5
Difluoromethoxy Group-O-CH(F)2
Difluoromethyl Sulfanyl Group-S-CH(F)2

This compound exhibits biological activity through several mechanisms:

  • Interaction with Enzymes : The difluoromethoxy and difluoromethyl sulfanyl groups can interact with enzymes involved in metabolic pathways, potentially inhibiting or enhancing their activity.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, affecting downstream signaling pathways.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound has significant antiproliferative effects. The compound was tested against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines, showing IC50 values of 7.76 µM and 9.76 µM, respectively. These results indicate that the compound may serve as a potential lead for developing anticancer agents .

Study 2: Modulation of Dopamine Receptors

Research has suggested that compounds with similar structures can act as positive allosteric modulators of dopamine receptors. Although specific data on this compound is limited, its structural analogs have shown enhanced dopamine signaling in preclinical models, indicating potential neuropharmacological applications .

Table 2: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)
AntiproliferativeHCT1167.76
AntiproliferativeOVCAR-89.76
Potential Allosteric ModulationDopamine ReceptorsNot Determined

Safety and Toxicology

While specific toxicological data for this compound is sparse, fluorinated compounds often exhibit unique metabolic profiles. Preliminary assessments suggest that the compound may possess moderate toxicity levels; however, further studies are required to ascertain its safety profile comprehensively.

Future Directions

Research on this compound should focus on:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties.
  • Mechanistic Studies : Detailed investigations into its interaction with specific biological targets.
  • Therapeutic Applications : Exploring its potential in treating various diseases, particularly cancers and neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

  • Step 1 : Introducing the difluoromethoxy group via nucleophilic substitution of a phenol derivative with chlorodifluoromethane, using a base (e.g., NaOH or K₂CO₃) in DMSO or acetonitrile .
  • Step 2 : Thiolation at the ortho position using a difluoromethylsulfanyl reagent, often under catalytic conditions (e.g., Pd-mediated coupling or radical thiolation). Key factors affecting yield include solvent polarity, temperature control (60–100°C), and exclusion of moisture to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • ¹⁹F NMR : Identifies the chemical environment of fluorine atoms in difluoromethoxy (-OCF₂H) and difluoromethylsulfanyl (-SCF₂H) groups, with characteristic splitting patterns .
  • ¹H NMR : Resolves aromatic protons and coupling with adjacent fluorine atoms, confirming substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₆F₄O₂S) and isotopic distribution .
  • IR Spectroscopy : Detects C-F stretches (~1100–1250 cm⁻¹) and S-C vibrations (~600–700 cm⁻¹) .

Q. Why are fluorine-containing groups strategically incorporated into this compound?

Fluorine enhances metabolic stability and bioavailability by:

  • Electron-withdrawing effects : Strengthening C-X bonds (X = O, S), reducing oxidative degradation .
  • Lipophilicity modulation : The difluoromethoxy group balances solubility and membrane permeability, critical for in vivo studies .

Advanced Research Questions

Q. How do electronic effects of difluoromethoxy and difluoromethylsulfanyl groups influence electrophilic aromatic substitution (EAS) reactivity?

Both groups are meta-directing due to their electron-withdrawing nature. Competitive effects arise in polysubstituted benzene rings:

  • DFT calculations show the sulfanyl group (-SCF₂H) exerts stronger deactivation than difluoromethoxy (-OCF₂H), directing incoming electrophiles to the less deactivated position .
  • Experimental validation via nitration or halogenation reactions reveals regioselectivity patterns, which can be analyzed using HPLC or LC-MS .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

  • Catalyst selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura or Ullmann-type couplings, respectively, with ligand tuning (e.g., biphenylphosphines) to enhance efficiency .
  • Solvent systems : Mixed polar solvents (e.g., DMF/toluene) improve solubility of aromatic intermediates .
  • Additives : K₂CO₃ or Cs₂CO₃ as bases, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for heterogeneous reactions .

Q. How can researchers design biological activity assays for this compound given limited prior data?

  • Target prioritization : Screen against fluorinated compound libraries for shared targets (e.g., kinase inhibitors or GPCRs) using computational docking (AutoDock Vina) .
  • In vitro assays : Evaluate cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell model) .
  • Structure-activity relationship (SAR) : Synthesize analogs with varying fluorine substitution and compare bioactivity trends .

Q. How should researchers address contradictions in reported synthetic yields for analogous compounds?

Contradictions often stem from:

  • Impurity profiles : Side reactions (e.g., over-halogenation) can reduce yields; purity must be verified via HPLC .
  • Scale-dependent effects : Microscale reactions may underestimate byproduct formation. Kinetic studies under flow chemistry conditions can resolve discrepancies .
  • Moisture sensitivity : Trace water in solvents hydrolyzes intermediates; strict anhydrous protocols (e.g., Schlenk line) are critical .

Q. What methodologies assess the compound’s stability under physiological or extreme conditions?

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS analysis of degradation products .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition thresholds .
  • Long-term storage stability : Monitor in DMSO at -20°C vs. 25°C over 6–12 months to establish shelf-life guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene

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